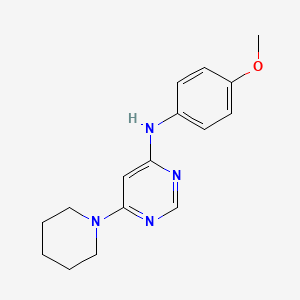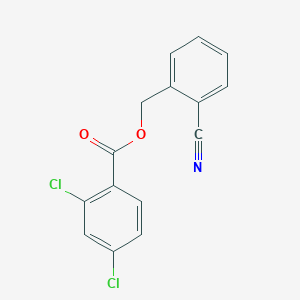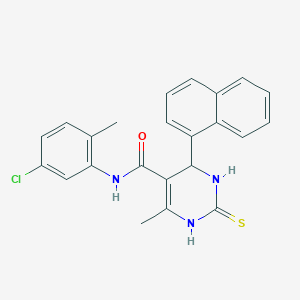
N-(4-methoxyphenyl)-6-(1-piperidinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-6-(1-piperidinyl)-4-pyrimidinamine, commonly known as MP-10, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. MP-10 belongs to the class of pyrimidine-based compounds and has been found to exhibit promising results in various studies, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of MP-10 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. MP-10 has been found to inhibit the activity of protein kinase C, which plays a crucial role in cell growth and division. It has also been found to inhibit the activity of the serotonin transporter, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
MP-10 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and emotions. MP-10 has also been found to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of cell growth and division.
Advantages and Limitations for Lab Experiments
One of the major advantages of MP-10 is its potential therapeutic properties. It has been found to exhibit antitumor, antiviral, and antidepressant effects, making it a promising candidate for the development of new drugs. However, one of the limitations of MP-10 is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research on MP-10. One of the areas of interest is the development of new drugs based on the chemical structure of MP-10. Another area of interest is the study of the mechanism of action of MP-10, which can help in the development of new drugs that target specific enzymes and proteins. Additionally, the potential use of MP-10 in the treatment of various types of cancers and viral infections is also an area of interest for future research.
Synthesis Methods
The synthesis of MP-10 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the reaction of 4-methoxyphenylhydrazine with 2-chloro-6-(1-piperidinyl)pyrimidine, followed by the addition of sodium hydroxide and heating. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, antiviral, and antidepressant effects, making it a promising candidate for the development of new drugs. Several studies have reported that MP-10 inhibits the proliferation of cancer cells and induces apoptosis, making it a potential treatment for various types of cancers.
properties
IUPAC Name |
N-(4-methoxyphenyl)-6-piperidin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-21-14-7-5-13(6-8-14)19-15-11-16(18-12-17-15)20-9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKSARDEQXUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-6-(piperidin-1-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)
![N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5064562.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B5064565.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064582.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5064588.png)
![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![5-(1-naphthyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5064614.png)
![5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5064619.png)
![N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenyl-1H-pyrrol-3-yl]acetamide](/img/structure/B5064620.png)
